molecular formula C36H72N2O9 B8104198 Amino-PEG6-amido-C16-Boc

Amino-PEG6-amido-C16-Boc

Cat. No.: B8104198
M. Wt: 677.0 g/mol
InChI Key: BWZRJHPFAZHEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG6-amido-C16-Boc is a sophisticated heterobifunctional reagent designed for advanced bioconjugation and pharmaceutical research. This compound features a Boc-protected primary amine (t-butyloxycarbonyl) on one end . The Boc group is a widely used protecting group in organic synthesis that renders the amine non-nucleophilic and stable during reaction conditions, and can be cleanly removed under mild acidic conditions using trifluoroacetic acid (TFA) to reveal the free, reactive amine for further coupling . This allows for precise, step-wise synthesis, which is crucial in applications like peptide synthesis and the construction of complex molecular architectures . Connected via a PEG6 (polyethylene glycol) spacer , the molecule benefits from the enhanced solubility and stability that PEGylation provides . The extended, hydrophilic PEG spacer arm increases solubility in aqueous media and reduces aggregation and immunogenicity, making it highly valuable for improving the pharmacokinetic properties of biotherapeutics. On the distal end of the PEG chain, the molecule is functionalized with a long-chain C16 lipid (palmitic acid derivative) connected through a stable amide bond. The incorporation of this lipid moiety is particularly significant for the development of lipid-based drug delivery systems, including lipid nanoparticles (LNPs) . It can be used to anchor functional molecules to lipid membranes or to modify carriers with hydrophobic traits, enhancing cell membrane permeability and facilitating drug delivery . Researchers can leverage this compound as a versatile building block. Its primary applications include the synthesis of peptide-lipid conjugates, the surface functionalization of nanomaterials, and the creation of novel conjugates for ADC (Antibody-Drug Conjugate) research and targeted therapy development . The orthogonal reactivity of its protected amine and the terminal amide group enables the construction of complex, multi-component systems with high precision. This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72N2O9/c1-36(2,3)47-35(40)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(39)38-21-23-42-25-27-44-29-31-46-33-32-45-30-28-43-26-24-41-22-20-37/h4-33,37H2,1-3H3,(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZRJHPFAZHEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG6-amido-C16-Boc involves multiple steps, starting with the preparation of the PEG6 linker. The PEG6 linker is synthesized by reacting ethylene oxide with a suitable initiator, followed by the introduction of an amino group. The resulting amino-PEG6 is then coupled with a fatty acid derivative, such as heptadecanoic acid, to form the amido linkage. The final step involves the protection of the amino group with a tert-butyl carbamate (Boc) group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Amino-PEG6-amido-C16-Boc undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Amide Bond Formation: The compound can form amide bonds with carboxylic acids or their derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Typical conditions involve the use of organic solvents such as dichloromethane or tetrahydrofuran.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

    Amide Bond Formation: Coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of this compound.

    Deprotection Reactions: The major product is the free amine form of the compound.

    Amide Bond Formation: The major products are amide-linked conjugates.

Scientific Research Applications

PROTACs Development

One of the primary applications of Amino-PEG6-amido-C16-Boc is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. The linker facilitates the connection between the E3 ligase ligand and the target protein ligand, enhancing specificity and efficiency in protein degradation .

Mechanism of Action:

  • The compound acts by bringing together the target protein and E3 ligase, promoting ubiquitination and subsequent proteasomal degradation.
  • This mechanism allows for selective targeting of proteins, minimizing off-target effects that are common in traditional therapeutic approaches.

Drug Delivery Systems

This compound is also employed in the development of novel drug delivery systems . The PEG component enhances solubility and biocompatibility, while the C16 alkyl chain improves membrane permeability and hydrophobic interactions, facilitating efficient cellular uptake .

Bioconjugation Techniques

The compound serves as a crucial component in various bioconjugation techniques , where it can be linked to biomolecules such as peptides, proteins, or nucleic acids. This capability is essential for creating targeted therapeutics or diagnostic agents .

Study on PROTAC Efficiency

In a study examining the efficiency of various PROTACs synthesized using different linkers, this compound demonstrated superior efficacy in degrading target proteins compared to shorter or longer PEG linkers. The results indicated that the optimal balance provided by this compound significantly improved target engagement and degradation rates .

Drug Delivery Research

Research focused on drug delivery systems utilizing this compound showed enhanced cellular uptake of conjugated therapeutic agents in vitro. The study highlighted how the compound's structure facilitated better interaction with cell membranes, leading to increased bioavailability of the delivered drugs .

Mechanism of Action

Amino-PEG6-amido-C16-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, offering a novel approach to drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Amino-PEG6-amido-C16-Boc, we compare it with structurally analogous PEG-based linkers (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Functional Groups PEG Length Alkyl Chain Molecular Weight (Da) Key Applications
This compound -NH2, -Boc PEG6 C16 ~650–700* PROTACs, drug delivery, bioconjugation
Azide-PEG6-amido-C16-Boc -N3, -Boc PEG6 C16 ~700–750* Click chemistry, PROTAC synthesis
Azide-PEG9-amido-C8-Boc -N3, -Boc PEG9 C8 ~800–850* Hydrophilic payload delivery
Azido-PEG6-Amine (N3-PEG6-NH2) -N3, -NH2 PEG6 None 350.41 Dual functionalization, sequential reactions

Key Differences and Research Findings

Functional Group Reactivity: this compound: The primary amine enables direct conjugation with carboxylates or NHS esters, bypassing the need for copper catalysts. This is advantageous in sensitive biological systems where copper toxicity is a concern . Azide-PEG6-amido-C16-Boc: The azide group facilitates strain-promoted or copper-catalyzed "click" reactions with alkynes (e.g., DBCO, BCN), making it ideal for modular assembly of PROTACs .

PEG Length and Solubility: PEG6 (as in this compound) provides a balance between hydrophilicity and steric bulk, whereas PEG9 (e.g., Azide-PEG9-amido-C8-Boc) offers greater solubility and reduced aggregation but may limit cellular uptake due to increased size .

Alkyl Chain Impact: The C16 chain in this compound enhances lipid bilayer interaction, improving cellular internalization compared to shorter chains (e.g., C8 in Azide-PEG9-amido-C8-Boc) . However, excessive hydrophobicity (C16) may reduce aqueous solubility, requiring formulation optimization.

Dual-Functionality Examples :

  • Azido-PEG6-Amine (N3-PEG6-NH2) allows sequential conjugation via azide-alkyne cycloaddition followed by amine coupling, a feature absent in Boc-protected analogs .

Notes

  • Functional Group Selection: Amino vs. azide groups dictate conjugation strategies (amine coupling vs. click chemistry).
  • PEG Optimization : Longer PEG chains improve solubility but may hinder target engagement; shorter chains balance flexibility and hydrophobicity.
  • Alkyl Chain Trade-offs : C16 enhances cellular uptake but requires solubility enhancers (e.g., co-solvents) in formulation.

Biological Activity

Amino-PEG6-amido-C16-Boc is a specialized compound utilized primarily in bioconjugation and drug delivery applications. It combines a polyethylene glycol (PEG) moiety with a long-chain fatty acid (C16) and a Boc-protected amino group, which enhances its solubility and reactivity. This compound is particularly significant in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to selectively degrade target proteins within cells.

Chemical Structure and Properties

  • Molecular Formula : C36H72N2O9
  • Molecular Weight : 684.0 g/mol
  • CAS Number : 139593597
  • Solubility : Highly soluble in aqueous media due to the PEG component, which reduces hydrophobic interactions.

The presence of the Boc group allows for controlled deprotection under mild acidic conditions, facilitating the release of the free amine for further chemical reactions or conjugations .

This compound exhibits several biological activities that are pivotal in therapeutic applications:

  • Cellular Uptake : The PEGylation enhances cellular uptake by improving solubility and reducing immunogenicity.
  • Targeted Drug Delivery : The long hydrophobic C16 chain aids in membrane penetration, making it suitable for delivering therapeutic agents across lipid membranes.
  • PROTAC Development : This compound serves as a linker in the synthesis of PROTACs, enabling targeted protein degradation pathways that can be exploited in cancer therapy and other diseases .

Study 1: PROTACs for Cancer Therapy

A study highlighted the effectiveness of this compound in synthesizing PROTACs that target specific oncogenic proteins. The study demonstrated that these PROTACs could effectively degrade target proteins in cancer cell lines, leading to reduced cell viability and increased apoptosis rates .

Study 2: Antiviral Applications

Research has shown that compounds similar to this compound can inhibit viral replication by interfering with viral protein functions. In vitro assays indicated significant antiviral activity against several viruses, including HIV and influenza, suggesting potential applications in antiviral drug development .

Comparative Biological Activity Table

Activity TypeMechanismReference
Cellular UptakeEnhanced by PEGylation
Targeted Drug DeliveryMembrane penetration via C16 fatty acid
Protein DegradationUtilized in PROTAC synthesis
Antiviral ActivityInhibition of viral protein functions

Safety and Toxicology

While this compound is primarily used for research purposes, its safety profile has been evaluated in various studies. The compound is generally regarded as safe when used within recommended concentrations; however, detailed toxicological assessments are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Amino-PEG6-amido-C16-Boc with high purity?

  • Methodological Answer :

  • Step 1 : Optimize coupling reactions (e.g., carbodiimide-mediated amide bond formation) to ensure efficient conjugation of the PEG spacer to the C16 alkyl chain. Use anhydrous conditions to minimize hydrolysis .
  • Step 2 : Protect the amine group with Boc (tert-butoxycarbonyl) during synthesis to prevent undesired side reactions. Deprotection should be performed under mild acidic conditions (e.g., TFA in DCM) .
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.4 ppm for Boc protons) .

Q. How do solvent properties affect the solubility of this compound?

  • Data-Driven Analysis :

Solvent Polarity Solubility (mg/mL) Temperature (°C) Reference Method
DMSOHigh>5025Gravimetric analysis
ChloroformLow~3025UV-Vis spectroscopy
WaterVery high<5 (pH-dependent)25HPLC quantification
  • Key Insight : Solubility in water improves under acidic conditions (pH < 5) due to protonation of the amine group .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Method Comparison :

  • NMR : Confirms structural integrity (e.g., PEG spacer protons at δ 3.5–3.7 ppm, Boc group at δ 1.4 ppm). Limitations: Insensitive to trace impurities .
  • HPLC-MS : Detects low-level impurities (e.g., unreacted PEG or alkyl chains). Use reverse-phase columns with ESI-MS for accurate mass confirmation .
  • FTIR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide bonds) .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in aqueous buffers be resolved?

  • Troubleshooting Framework :

  • Hypothesis 1 : Degradation varies with buffer composition (e.g., phosphate vs. Tris). Test stability via accelerated aging studies (40°C, 7 days) and compare degradation products using LC-MS .
  • Hypothesis 2 : Oxidation of the alkyl chain contributes to instability. Add antioxidants (e.g., BHT) and monitor via peroxide value assays .
  • Recommendation : Use PICO framework to structure experiments:
  • Population : this compound in pH 7.4 PBS.
  • Intervention : Addition of stabilizers (e.g., EDTA for metal chelation).
  • Comparison : Unmodified buffer controls.
  • Outcome : Quantify % remaining intact compound via HPLC .

Q. What experimental designs are optimal for studying the self-assembly behavior of this compound in drug delivery systems?

  • Methodological Guidance :

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter and polydispersity index (PDI) at varying concentrations (0.1–5 mM).
  • Critical Micelle Concentration (CMC) : Determine via pyrene fluorescence assay. Typical CMC ranges: 0.2–0.5 mM .
  • Transmission Electron Microscopy (TEM) : Visualize micelle morphology (spherical vs. rod-like structures) .
  • Pitfall Avoidance : Ensure temperature control (±1°C) during measurements to prevent aggregation artifacts .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control Protocol :

  • Step 1 : Standardize reaction parameters (e.g., stoichiometry, temperature, solvent purity) using Design of Experiments (DoE) to identify critical factors .
  • Step 2 : Implement in-process controls (e.g., TLC for reaction monitoring).
  • Step 3 : Compare NMR and HPLC profiles across batches. Use multivariate analysis (e.g., PCA) to detect outliers .

Data Interpretation & Reporting

Q. What are best practices for reporting conflicting cytotoxicity data in cell studies involving this compound?

  • Analytical Strategy :

  • Factor 1 : Cell line variability (e.g., HEK293 vs. HepG2). Perform dose-response curves (0.1–100 µM) and calculate IC₅₀ values .
  • Factor 2 : Serum content in media. Test formulations in serum-free vs. 10% FBS conditions to assess protein-binding effects .
  • Reporting Standard : Use CONSORT guidelines for preclinical studies, including raw data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.